Bis(triethoxysilyl)methane

Descripción general

Descripción

Synthesis Analysis

The synthesis of bis(silyl)methane derivatives is a topic of interest in several papers. For example, bis(alkyldihydroxysilyl)methanes were synthesized by hydrolysis of bis(alkyldichlorosilyl)methanes using aniline as an HCl scavenger in diethyl ether, yielding products in 65% and 86% yields . Similarly, bis(indolyl)methanes and tris(indolyl)methanes were prepared using single-phase and droplet-based continuous flow methods, optimizing the reaction conditions to achieve excellent yields in shortened reaction times . These methods demonstrate the versatility and efficiency of modern synthetic approaches to bis(silyl)methane derivatives.

Molecular Structure Analysis

The molecular structure of bis(silyl)methane derivatives is characterized by the presence of two silyl groups attached to a central carbon atom. The papers provide insights into the structural characteristics of these compounds. For instance, the X-ray crystal structure analysis of methoxy-bis[tris(trimethylsilyl)silyl]methane revealed significant distortions in the molecular skeleton due to the steric demands of the bulky silyl groups . Similarly, the structure of dimethylamino-bis[tris(trimethylsilyl)silyl]methane was characterized by a wide Si–C–Si angle and significant distortions due to the spatial demand of the hypersilyl groups .

Chemical Reactions Analysis

The chemical reactivity of bis(silyl)methane derivatives is influenced by the nature of the silyl groups and the central carbon atom. For example, the synthesis of chiral bis(3-indolyl)methanes via a catalytic asymmetric Friedel-Crafts alkylation reaction demonstrates the potential for these compounds to participate in enantioselective transformations, which is important for the production of biologically active molecules . Additionally, the review paper on the synthesis of bis/tris(indolyl)methane derivatives under various reaction conditions highlights the diverse chemical reactions that these compounds can undergo, including electrophilic substitution reactions catalyzed by heterogeneous catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(silyl)methane derivatives are closely related to their molecular structure. The papers discuss the thermal properties of bis(alkyldihydroxysilyl)methanes, which were found to be stable below their melting points, and the loss of water occurred coincident with their melting due to self-condensation . The remarkable hydrogen bonding in the solid state of these compounds leads to the formation of three-dimensional network structures or one-dimensional columnar tubes, which could have implications for their material properties .

Aplicaciones Científicas De Investigación

Design of Innovative Materials

- Scientific Field : Materials Science

- Application Summary : BTESM is used in the development of innovative materials through a concept called “model-based research (MBR)”. This involves modeling the molecular weights of a series of polysilsesquioxanes .

- Methods and Procedures : The molecular weights of polysilsesquioxanes were modeled with respect to the H2O/silane molar ratio employed for the polymerization of monomers BTESM .

- Results : The equation y = ax^n well reproduced the behavior of the molecular weights of the BTESM series .

Fabrication of Organosilica Membranes

- Scientific Field : Materials Chemistry

- Application Summary : BTESM is used in the fabrication of organosilica membranes. These membranes have improved thermal and oxidation stability .

- Methods and Procedures : The fabrication begins with a coating of BTESM-derived sols that is then fired at temperatures that do not exceed 300 °C .

- Results : The selectivity of 700 °C-fired membranes for H2/CH4 was as high as 100 with H2 permeance of approximately 10^-6 mol m^-2 s^-1 Pa^-1 .

Separation of Propylene/Propane Mixtures

- Scientific Field : Chemical Engineering

- Application Summary : BTESM-derived silica membranes have been investigated for the separation of C3H6 and C3H8 molecules.

Surface Coatings and Catalyst Supports

- Scientific Field : Materials Science

- Application Summary : BTESM is used in the preparation of silsesquioxanes and other hybrid organic–inorganic macromolecules, which find applications as surface coatings and catalyst supports .

High-Temperature H2 Purification

- Scientific Field : Chemical Engineering

- Application Summary : BTESM membranes have been used for H2 purification at high temperatures .

- Methods and Procedures : The membranes are fired at much higher temperatures (550–700 °C) to enhance their thermal stability .

Improved Gas Permeation Properties

- Scientific Field : Materials Chemistry

- Application Summary : Al-doped BTESM-derived membranes have been used for improved gas permeation properties .

- Methods and Procedures : The sol–gel method was applied to Al-doped BTESM membranes .

High-Temperature Gas Separation

- Scientific Field : Chemical Engineering

- Application Summary : BTESM-derived membranes have been used for high-temperature gas separation under an oxidizing atmosphere .

- Methods and Procedures : The membranes were fired at much higher temperatures (550–700 °C) to enhance their thermal stability .

- Results : The selectivity of 700 °C-fired membranes for H2/CH4 was as high as 100 with H2 permeance of approximately 10^-6 mol m^-2 s^-1 Pa^-1 .

High-Temperature H2 Purification

- Scientific Field : Chemical Engineering

- Application Summary : BTESM-derived membranes have been used for H2 purification at high temperatures .

- Methods and Procedures : The membranes were fired at much higher temperatures (550–700 °C) to enhance their thermal stability .

- Results : Even after heat treatment at 550 °C under N2 and then under air, BTESM-derived membranes prepared at 550 °C showed high selectivity values of approximately 100 and 2000 for H2/CH4 and H2/CF4, respectively .

Design of Related Materials

Safety And Hazards

Direcciones Futuras

There is potential for the use of Bis(triethoxysilyl)methane in the design and manipulation of innovative materials . The molecular weights of a series of polysilsesquioxanes with respect to the H2O/silane molar ratio employed for the polymerization of monomers bis(triethoxysilyl)methane, ethane, ethylene, and acetylene (BTES-M, -E1, -E2, and -E3), can be modelled . This could lead to the development of new materials with specific properties .

Propiedades

IUPAC Name |

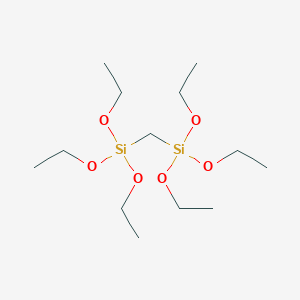

triethoxy(triethoxysilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIINUVYELHEORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430903 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(triethoxysilyl)methane | |

CAS RN |

18418-72-9 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)